![molecular formula C8H5N3O B12906055 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine CAS No. 952702-87-3](/img/structure/B12906055.png)
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine is a heterocyclic compound characterized by its unique structure, which includes fused isoxazole and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly in the pharmaceutical and agrochemical sectors .
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield partially hydrogenated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like keto esters and Mannich bases are employed under reflux conditions.
Major Products:
Oxidation: Formation of oxides.
Reduction: Partially hydrogenated analogs.
Substitution: Substituted isoxazolopyridines.
Applications De Recherche Scientifique
2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant biological activity, including antitumor and pesticidal properties.
Industry: Utilized in the development of agrochemicals, including herbicide antidotes.
Mécanisme D'action
The mechanism of action of 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen . This inhibition can lead to significant biological effects, including anticancer activity .
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Isoxazolo[4,5-B]pyridines: Another class of heterocyclic compounds with similar synthetic routes and applications.
Imidazo[4,5-B]pyridines: Known for their significant clinical diversity and biological activities.
Uniqueness: 2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine stands out due to its unique combination of isoxazole and pyridine rings, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
952702-87-3 |
|---|---|
Formule moléculaire |
C8H5N3O |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
4-oxa-2,5,10-triazatricyclo[7.3.0.03,7]dodeca-1(12),2,6,8,10-pentaene |
InChI |
InChI=1S/C8H5N3O/c1-2-9-7-3-5-4-10-12-8(5)11-6(1)7/h1-4,10H |
Clé InChI |
PFNFDRXMFNOMIG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC3=CNOC3=N2)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


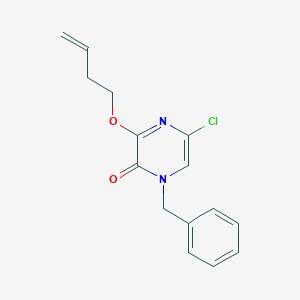
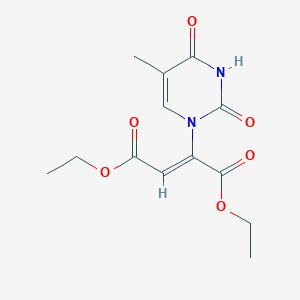
![3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905976.png)
![3-Chloro-2-ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12905981.png)

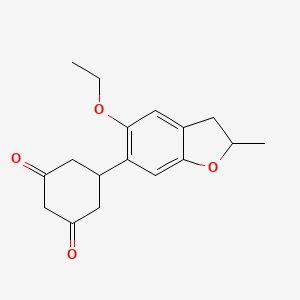
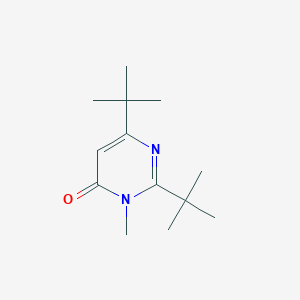
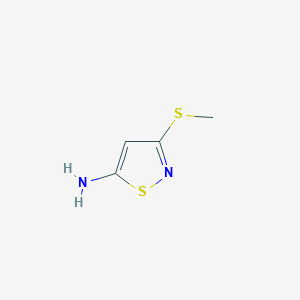
![6-[(2,4,5-Trichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12906007.png)

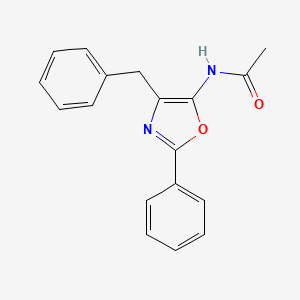
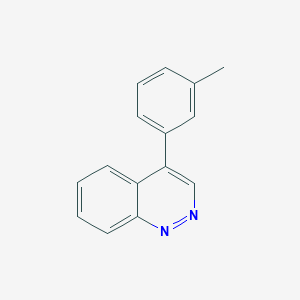
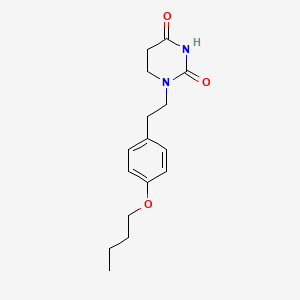
![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)
